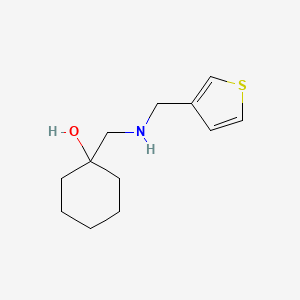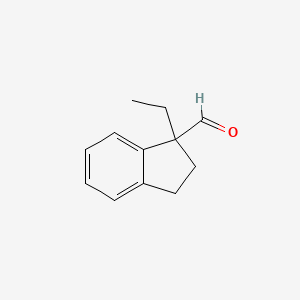
1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C12H14O. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by an indene ring system with an ethyl group at the 1-position and a formyl group at the 1-position of the dihydroindene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through various methods. One common approach involves the alkylation of 2,3-dihydro-1H-indene with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 1-ethyl-2,3-dihydro-1H-indene is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: 1-Ethyl-2,3-dihydro-1H-indene-1-carboxylic acid
Reduction: 1-Ethyl-2,3-dihydro-1H-indene-1-methanol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of 1-ethyl-2,3-dihydro-1H-indene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The indene ring system provides a rigid framework that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Ethyl-2,3-dihydro-1H-indene-1-carbaldehyde can be compared with other indene derivatives, such as:
1-Ethyl-2,3-dihydro-1H-indene: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
1-Formyl-2,3-dihydro-1H-indene: Lacks the ethyl group, which may affect its physical properties and reactivity.
2,3-Dihydro-1H-indene-1-carbaldehyde: Lacks the ethyl group, potentially altering its chemical behavior and applications
The presence of both the ethyl and formyl groups in this compound imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindene-1-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-2-12(9-13)8-7-10-5-3-4-6-11(10)12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
OHPATMJHEZZPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


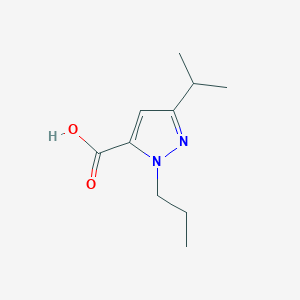
![4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13272800.png)
![1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13272801.png)
amine](/img/structure/B13272808.png)
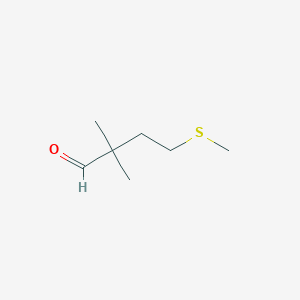
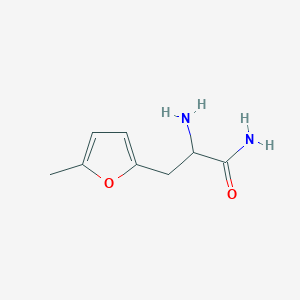


![2-[(2-Methylpentan-3-yl)amino]butan-1-ol](/img/structure/B13272842.png)
![3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13272848.png)
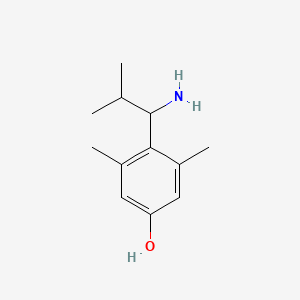
![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13272856.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13272859.png)
